Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s thiazole ring is a common motif in biologically active molecules, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: It can be used in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds like suprofen and articaine also have sulfur-containing heterocycles and are used in medicinal chemistry.
Uniqueness: Methyl 4-methyl-2-(phenylsulfanyl)-1,3-thiazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylsulfanyl group and carboxylate ester make it versatile for various applications in research and industry .
Properties
Molecular Formula |
C12H11NO2S2 |
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Molecular Weight |
265.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-phenylsulfanyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(13-8)16-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
FIZONNWBUIEJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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